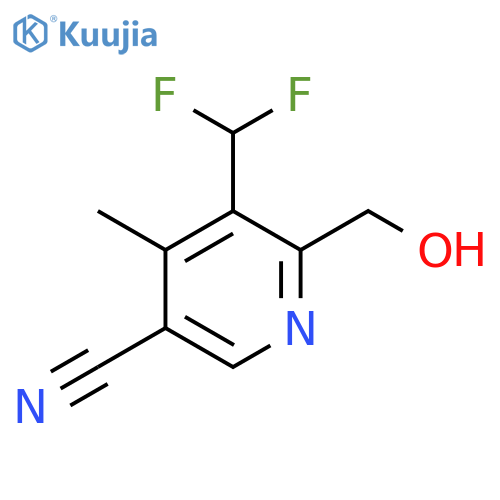

Cas no 1805184-64-8 (5-Cyano-3-(difluoromethyl)-4-methylpyridine-2-methanol)

1805184-64-8 structure

商品名:5-Cyano-3-(difluoromethyl)-4-methylpyridine-2-methanol

CAS番号:1805184-64-8

MF:C9H8F2N2O

メガワット:198.169428825378

CID:4876903

5-Cyano-3-(difluoromethyl)-4-methylpyridine-2-methanol 化学的及び物理的性質

名前と識別子

-

- 5-Cyano-3-(difluoromethyl)-4-methylpyridine-2-methanol

-

- インチ: 1S/C9H8F2N2O/c1-5-6(2-12)3-13-7(4-14)8(5)9(10)11/h3,9,14H,4H2,1H3

- InChIKey: UGZLMYYDAGCYHC-UHFFFAOYSA-N

- ほほえんだ: FC(C1C(CO)=NC=C(C#N)C=1C)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 238

- トポロジー分子極性表面積: 56.9

- 疎水性パラメータ計算基準値(XlogP): 0.7

5-Cyano-3-(difluoromethyl)-4-methylpyridine-2-methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029041347-1g |

5-Cyano-3-(difluoromethyl)-4-methylpyridine-2-methanol |

1805184-64-8 | 97% | 1g |

$1,564.50 | 2022-04-01 |

5-Cyano-3-(difluoromethyl)-4-methylpyridine-2-methanol 関連文献

-

1. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818

-

Bi-Xin Shen,Xin-Ze Li,Meng-Qi Tong,Peng-Peng Xue,Rui Chen,Qing Yao,Bin Chen,Jian Xiao Nanoscale, 2020,12, 15473-15494

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229

1805184-64-8 (5-Cyano-3-(difluoromethyl)-4-methylpyridine-2-methanol) 関連製品

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量